molecular formula C18H18Cl2N2O3 B2582892 [2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 924071-09-0

[2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate

Cat. No. B2582892
CAS RN: 924071-09-0
M. Wt: 381.25
InChI Key: KQMPYNFUFFHAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(2-Butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate” is a complex organic compound. It is derived from 2,6-dichloropyridine, which is an aryl chloride and a chloropyridine with the formula C5H3Cl2N . This compound serves as a precursor to various pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous, given its complex structure. The 2,6-dichloropyridine core is known to undergo various reactions, including nucleophilic substitutions . The “[2-(2-Butan-2-ylanilino)-2-oxoethyl]” group could also participate in reactions, depending on the conditions and reagents present.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, 2,6-dichloropyridine is classified as acutely toxic if swallowed, and it can cause skin and eye irritation . The “[2-(2-Butan-2-ylanilino)-2-oxoethyl]” group could potentially modify these hazards.

properties

IUPAC Name

[2-(2-butan-2-ylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3/c1-3-11(2)13-6-4-5-7-14(13)21-17(23)10-25-18(24)12-8-15(19)22-16(20)9-12/h4-9,11H,3,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMPYNFUFFHAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(Butan-2-yl)phenyl]carbamoyl}methyl 2,6-dichloropyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.